molecular formula C7H11NO B11768756 5-Methoxy-3,4-dimethyl-2H-pyrrole CAS No. 63613-34-3

5-Methoxy-3,4-dimethyl-2H-pyrrole

Cat. No.: B11768756
CAS No.: 63613-34-3
M. Wt: 125.17 g/mol
InChI Key: LONAXAXWRAXRJR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3,4-dimethyl-2H-pyrrole can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines under mild reaction conditions. This method is advantageous due to its operational simplicity and high yield . Another method involves the use of N-alkoxycarbonyl protection, which provides distinct reactivity in comparison with N-sulfonyl protection .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using catalytic processes. For example, a stable manganese complex can catalyze the conversion of primary diols and amines to pyrroles in the absence of organic solvents, with water and molecular hydrogen as the only side products . This method is highly selective and avoids the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3,4-dimethyl-2H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iron (III) chloride for condensation reactions, catalytic ruthenium complexes for bimolecular assembly, and copper catalysts for oxidative aromatization . Reaction conditions often involve mild temperatures and the use of solvents such as water or ionic liquids.

Major Products

The major products formed from these reactions include N-substituted pyrroles, dihydropyrrole derivatives, and various functionalized pyrrole compounds .

Mechanism of Action

The mechanism of action of 5-Methoxy-3,4-dimethyl-2H-pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound can act as a reagent in the design of inhibitors for specific enzymes, such as MEK inhibitors with potent antitumor efficacy . Its effects are mediated through the modulation of enzyme activity and the inhibition of specific molecular pathways.

Properties

CAS No.

63613-34-3

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

5-methoxy-3,4-dimethyl-2H-pyrrole

InChI

InChI=1S/C7H11NO/c1-5-4-8-7(9-3)6(5)2/h4H2,1-3H3

InChI Key

LONAXAXWRAXRJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC1)OC)C

Origin of Product

United States

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